Head-to-Head Comparison: Y06036 (6i) vs. Closest Analog Y06137 (7m) for BRD4(1) Binding Affinity
Y06036 (6i) and its closest structural analog Y06137 (7m) were both identified as the most potent compounds from an optimization campaign. They were compared directly for their binding affinity to the BRD4(1) bromodomain [1]. Y06036 binds with a Kd of 82 nM, while Y06137 binds with a Kd of 81 nM [1]. This 1 nM difference represents near-identical affinity, confirming that Y06036 is a top-tier BET inhibitor in this chemical series [1].
| Evidence Dimension | Binding Affinity (Kd) |
|---|---|
| Target Compound Data | 82 nM |
| Comparator Or Baseline | Y06137 (7m): 81 nM |
| Quantified Difference | 1 nM difference (negligible) |
| Conditions | Isothermal Titration Calorimetry (ITC) assay for BRD4(1) bromodomain |
Why This Matters
This direct comparison validates Y06036's position among the most potent analogs in its structural class, ensuring researchers select a compound with optimized target engagement.
- [1] Zhang, M., Zhang, Y., Song, M., Xue, X., Wang, J., Wang, C., ... & Xu, Y. (2018). Structure-Based Discovery and Optimization of Benzo[d]isoxazole Derivatives as Potent and Selective BET Inhibitors for Potential Treatment of Castration-Resistant Prostate Cancer (CRPC). Journal of Medicinal Chemistry, 61(7), 3037-3058. View Source
